molecular formula C15H16N4O3 B10963541 2-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline

2-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10963541
M. Wt: 300.31 g/mol
InChI Key: LLXWEERKNGYQMJ-UHFFFAOYSA-N
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Description

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features both isoquinoline and pyrazole moieties

Preparation Methods

The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE include:

The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its combined structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C15H16N4O3/c1-11-8-14(19(21)22)16-18(11)10-15(20)17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8H,6-7,9-10H2,1H3

InChI Key

LLXWEERKNGYQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]

Origin of Product

United States

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